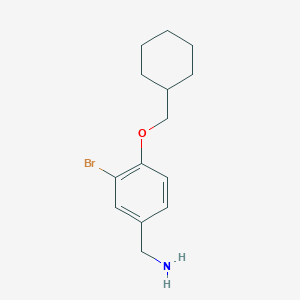

3-Bromo-4-cyclohexylmethoxybenzylamine

Overview

Description

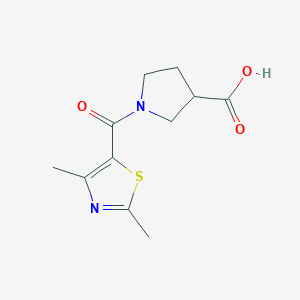

3-Bromo-4-cyclohexylmethoxybenzylamine is an organic compound with the following chemical structure: . It features an intricate molecular architecture enriched by distinct functional groups, with the ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring being a defining feature .

Synthesis Analysis

The synthesis of This compound involves several steps. One approach is the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde using 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst. The resulting aldehyde can then be further transformed to the target compound .

Molecular Structure Analysis

The solid-state crystal structure of this compound has been investigated using single-crystal X-ray diffraction (SCXRD) analysis. Additionally, Hirshfeld surfaces analysis was employed to visualize and quantify intermolecular interactions within the crystal structures. The compound’s shape and properties within its crystalline environment were thoroughly examined .

Chemical Reactions Analysis

The compound’s chemical reactivity properties were explored using Conceptual Density Functional Theory (CDFT). Global reactivity descriptors and local nucleophilic/electrophilic Parr functions were predicted, providing insights into its reactivity. Aromatic character and π–π stacking ability were also evaluated .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

One area where derivatives similar to "3-Bromo-4-cyclohexylmethoxybenzylamine" have shown potential is in photodynamic therapy for cancer treatment. The study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them promising as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Molecular Structures

In synthetic chemistry, derivatives of "this compound" have been used in the photochemical synthesis of complex molecular structures. Kametani, Kohno, Shibuya, and Fukumoto (1971) conducted photochemical intramolecular cyclisation of related compounds, leading to the synthesis of crinine ring systems, which are significant in medicinal chemistry and natural product synthesis (Kametani, Kohno, Shibuya, & Fukumoto, 1971).

Antimicrobial and Antioxidant Studies

Research on bromophenols derived from marine algae, which are structurally related to "this compound", has explored their potential antimicrobial and antioxidant properties. Li, Li, Gloer, and Wang (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against DPPH radicals. These compounds could have potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Supramolecular Chemistry

Safety and Hazards

properties

IUPAC Name |

[3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFABGQBGFHGMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

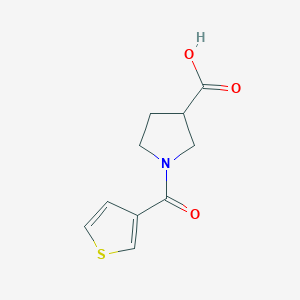

![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)

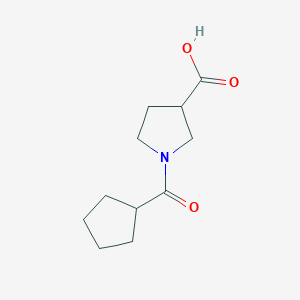

![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)

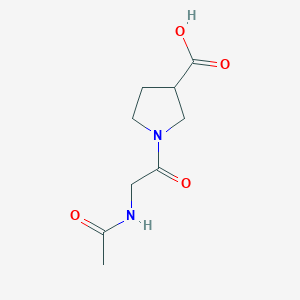

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468675.png)